(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride

Descripción general

Descripción

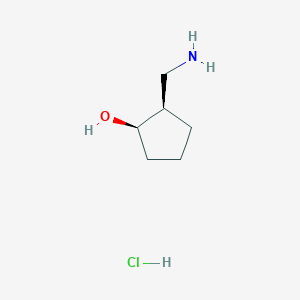

(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a cyclopentane ring with an aminomethyl group and a hydroxyl group attached to it, forming a hydrochloride salt.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone as the starting material.

Reductive Amination: Cyclopentanone undergoes reductive amination with formaldehyde and ammonia or an amine to introduce the aminomethyl group.

Reduction: The resulting imine is reduced to form the aminomethylcyclopentanol.

Resolution: The racemic mixture is resolved to obtain the (1R,2R) enantiomer.

Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to modify the aminomethyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.

Substitution: Conditions may involve the use of alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of fully reduced cyclopentane derivatives.

Substitution: Formation of substituted aminomethylcyclopentanol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Chiral Building Block: Used as a chiral building block in asymmetric synthesis.

Ligand Synthesis: Employed in the synthesis of chiral ligands for catalysis.

Biology

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor.

Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

Drug Development: Explored as a potential lead compound in drug development.

Pharmacokinetics: Studied for its pharmacokinetic properties and bioavailability.

Industry

Material Science: Used in the development of novel materials with specific properties.

Catalysis: Employed in catalytic processes for industrial applications.

Mecanismo De Acción

The mechanism of action of (1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

(1S,2S)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride: The enantiomer of the compound with different stereochemistry.

Cyclopentanol Derivatives: Compounds with similar cyclopentane structures but different functional groups.

Aminomethylcyclohexanol: A similar compound with a cyclohexane ring instead of cyclopentane.

Uniqueness

(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and drug development.

Actividad Biológica

(1R,2R)-2-(Aminomethyl)cyclopentan-1-ol; hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly within the realm of neuropharmacology. The compound's unique structure, characterized by a cyclopentane ring with an aminomethyl and hydroxyl group, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHClN\O

- Molecular Weight : 133.60 g/mol

The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.

Neuropharmacological Effects

Research indicates that (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride interacts with various neurotransmitter systems, particularly glutamate receptors. Its structure suggests potential neuroprotective and anxiolytic properties. Studies have shown that compounds with similar structures exhibit diverse pharmacological effects:

- Neuroprotective Activity : This compound may protect neurons from damage caused by excitotoxicity associated with excessive glutamate signaling.

- Anxiolytic Effects : Preliminary studies suggest that it could reduce anxiety-like behaviors in animal models.

Interaction Studies

High-throughput screening methods have been employed to assess the binding affinity of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride against specific receptors and enzymes. The results indicate that it effectively modulates receptor activity, making it a candidate for further pharmacological development.

Synthesis and Production

The synthesis of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride typically involves the following steps:

- Starting Material : Cyclopentanone.

- Reductive Amination : Reacting cyclopentanone with formaldehyde and ammonia or an amine introduces the aminomethyl group.

- Reduction : The resulting imine is reduced to form the aminomethylcyclopentanol.

- Resolution : The racemic mixture is resolved to obtain the (1R,2R) enantiomer.

- Hydrochloride Formation : Treatment with hydrochloric acid converts the free base to its hydrochloride salt.

Case Studies and Research Findings

Several studies have highlighted the biological activity of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride:

Study 1: Neuroprotective Effects

A study published in Neuroscience Letters evaluated the neuroprotective effects of this compound in a rat model of excitotoxicity induced by NMDA (N-methyl-D-aspartate). The results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent .

Study 2: Anxiolytic Properties

In another investigation, researchers assessed the anxiolytic effects using the elevated plus maze test in mice. Animals treated with (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride exhibited increased time spent in open arms compared to untreated controls, indicating reduced anxiety levels .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R,2R)-2-(aminomethyl)cyclopentan-1-ol; hydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Aminocyclobutan-1-ol | Cyclobutane ring with amino group | Potential neuroprotective effects |

| 4-Aminocyclopentan-1-ol | Cyclopentane ring with amino group | Antidepressant properties |

| 2-Aminocyclohexanol | Cyclohexane ring with amino group | Anticancer activity |

This table illustrates how variations in structure can influence biological activity.

Propiedades

IUPAC Name |

(1R,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFZRXXEKVDQFB-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260918-00-9 | |

| Record name | (1R,2R)-2-(aminomethyl)cyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.